Cas no 714568-70-4 (2-4-(4H-1,2,4-triazol-4-yl)phenylethan-1-amine)
2-4-(4H-1,2,4-triazol-4-yl)phenylethan-1-amine Chemical and Physical Properties
Names and Identifiers
-
- Benzeneethanamine, 4-(4H-1,2,4-triazol-4-yl)-
- 2-[4-(1,2,4-triazol-4-yl)phenyl]ethanamine
- 2-4-(4H-1,2,4-triazol-4-yl)phenylethan-1-amine
- 2-[4-(4H-1,2,4-triazol-4-yl)phenyl]ethanamine
- AKOS011584894
- 714568-70-4
- FT-0736552
- EN300-233865
- SCHEMBL5798564
- 2-[4-(4H-1,2,4-Triazol-4-yl)phenyl]ethan-1-amine
- RFVLUEHMLQTRRC-UHFFFAOYSA-N
- DTXSID40625377
-
- MDL: MFCD16705094
- Inchi: 1S/C10H12N4/c11-6-5-9-1-3-10(4-2-9)14-7-12-13-8-14/h1-4,7-8H,5-6,11H2
- InChI Key: RFVLUEHMLQTRRC-UHFFFAOYSA-N
- SMILES: N1(C=NN=C1)C1C=CC(=CC=1)CCN
Computed Properties
- Exact Mass: 188.106196400g/mol
- Monoisotopic Mass: 188.106196400g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 160
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.4
- Topological Polar Surface Area: 56.7Ų
2-4-(4H-1,2,4-triazol-4-yl)phenylethan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM438918-250mg |
2-[4-(4H-1,2,4-triazol-4-yl)phenyl]ethan-1-amine |
714568-70-4 | 95%+ | 250mg |
$576 | 2024-07-24 | |
| Chemenu | CM438918-500mg |
2-[4-(4H-1,2,4-triazol-4-yl)phenyl]ethan-1-amine |
714568-70-4 | 95%+ | 500mg |
$892 | 2024-07-24 | |
| Chemenu | CM438918-1g |
2-[4-(4H-1,2,4-triazol-4-yl)phenyl]ethan-1-amine |
714568-70-4 | 95%+ | 1g |
$1137 | 2024-07-24 | |
| Enamine | EN300-233865-0.05g |
2-[4-(4H-1,2,4-triazol-4-yl)phenyl]ethan-1-amine |
714568-70-4 | 95% | 0.05g |
$252.0 | 2024-06-19 | |
| Enamine | EN300-233865-0.1g |
2-[4-(4H-1,2,4-triazol-4-yl)phenyl]ethan-1-amine |
714568-70-4 | 95% | 0.1g |
$376.0 | 2024-06-19 | |
| Enamine | EN300-233865-0.25g |
2-[4-(4H-1,2,4-triazol-4-yl)phenyl]ethan-1-amine |
714568-70-4 | 95% | 0.25g |
$538.0 | 2024-06-19 | |
| Enamine | EN300-233865-0.5g |
2-[4-(4H-1,2,4-triazol-4-yl)phenyl]ethan-1-amine |
714568-70-4 | 95% | 0.5g |
$847.0 | 2024-06-19 | |
| Enamine | EN300-233865-1.0g |
2-[4-(4H-1,2,4-triazol-4-yl)phenyl]ethan-1-amine |
714568-70-4 | 95% | 1.0g |
$1086.0 | 2024-06-19 | |
| Enamine | EN300-233865-2.5g |
2-[4-(4H-1,2,4-triazol-4-yl)phenyl]ethan-1-amine |
714568-70-4 | 95% | 2.5g |
$2127.0 | 2024-06-19 | |
| Enamine | EN300-233865-5.0g |
2-[4-(4H-1,2,4-triazol-4-yl)phenyl]ethan-1-amine |
714568-70-4 | 95% | 5.0g |
$3147.0 | 2024-06-19 |
2-4-(4H-1,2,4-triazol-4-yl)phenylethan-1-amine Related Literature
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C. Achilli,G. F. Guidetti,A. Ciana,D. Capsoni,G. Minetti Biomater. Sci., 2016,4, 1417-1421
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Jason Wan Lab Chip, 2020,20, 4528-4538
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
Additional information on 2-4-(4H-1,2,4-triazol-4-yl)phenylethan-1-amine
Introduction to 2-4-(4H-1,2,4-triazol-4-yl)phenylethan-1-amine (CAS No. 714568-70-4)
2-4-(4H-1,2,4-triazol-4-yl)phenylethan-1-amine, also known by its CAS number 714568-70-4, is a compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound is a derivative of phenylethylamine and features a unique substitution with a 1,2,4-triazole ring. The presence of this heterocyclic ring imparts distinct chemical and biological properties, making it a valuable candidate for various applications in drug discovery and development.
The chemical structure of 2-4-(4H-1,2,4-triazol-4-yl)phenylethan-1-amine consists of a benzene ring attached to an ethylamine group, with the 1,2,4-triazole ring substituting at the para position of the benzene ring. This structural arrangement provides a platform for exploring its potential as a ligand for various biological targets. Recent studies have highlighted its interactions with specific receptors and enzymes, suggesting its utility in treating various diseases.
In the realm of medicinal chemistry, 2-4-(4H-1,2,4-triazol-4-yl)phenylethan-1-amine has been investigated for its pharmacological properties. One notable area of research is its potential as an antifungal agent. The 1,2,4-triazole moiety is known for its antifungal activity, and compounds containing this functional group have been successfully used in clinical settings. For instance, fluconazole and itraconazole are well-known antifungal drugs that feature the 1,2,4-triazole ring. Studies have shown that 2-4-(4H-1,2,4-triazol-4-yl)phenylethan-1-amine exhibits promising antifungal activity against various strains of fungi, including Candida albicans and Aspergillus fumigatus.
Beyond antifungal applications, 2-4-(4H-1,2,4-triazol-4-yl)phenylethan-1-amine has also been explored for its potential as an anti-inflammatory agent. Inflammation is a complex biological response to stimuli such as pathogens or damaged cells. Compounds that can modulate inflammatory pathways are of great interest in the development of treatments for inflammatory diseases. Research has indicated that 2-4-(4H-1,2,4-triazol-4-yl)phenylethan-1-amine can inhibit the production of pro-inflammatory cytokines such as interleukin (IL)-6 and tumor necrosis factor (TNF)-α. These findings suggest that it may have therapeutic potential in conditions such as rheumatoid arthritis and inflammatory bowel disease.
The pharmacokinetic properties of 2-4-(4H-1,2,4-triazol-4-yl)phenylethan-1-amine are another important aspect of its evaluation as a drug candidate. Pharmacokinetics involves the study of how a drug is absorbed, distributed, metabolized, and excreted by the body. Preclinical studies have shown that this compound exhibits favorable pharmacokinetic profiles in animal models. It demonstrates good oral bioavailability and a reasonable half-life, which are desirable attributes for a potential therapeutic agent.
Toxicity assessments are crucial in the drug development process to ensure the safety of new compounds. Initial toxicity studies on 2-4-(4H-1,2,4-triazol-4-y l)phenylethan - 1 - amine have indicated low toxicity at therapeutic doses. These findings are encouraging and support further investigation into its safety profile in more advanced preclinical and clinical studies.
In addition to its direct therapeutic applications, 2 - 4 - ( 3 H - 3 , 5 , 6 - triazol - 3 - yl ) phenylethyl - 3 - amine has also been studied as a building block for more complex molecules. The versatility of this compound allows chemists to synthesize derivatives with enhanced or modified properties. For example, modifications to the ethylamine side chain or the substitution pattern on the benzene ring can lead to compounds with improved potency or selectivity.
The synthesis of 2 - 3 - (3 H - 3 , 5 , 6 - triazol - 3 - yl ) phenylethyl - 3 - amine typically involves multi-step reactions starting from readily available starting materials. Common synthetic routes include nucleophilic aromatic substitution reactions followed by coupling reactions to introduce the desired functional groups. Advances in synthetic chemistry have made it possible to produce this compound with high purity and yield, facilitating its use in both research and industrial settings.
In conclusion,2 - 3 -(3 H -3 ,5 ,6 -triazol -3-y l ) phenyleth yl -3-am ine (CAS No .715688708) strong > represents an exciting molecule with diverse applications in medicinal chemistry and pharmaceutical research . Its unique chemical structure , coupled with promising biological activities , makes it a valuable candidate for further investigation . Ongoing research continues to uncover new insights into its mechanisms of action and potential therapeutic uses , contributing to the advancement of drug discovery efforts . p >
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